molecular formula C11H9N5 B1677961 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 5334-30-5

4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B1677961
CAS No.: 5334-30-5
M. Wt: 211.22 g/mol
InChI Key: KKDPIZPUTYIBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polypropylene, commonly referred to as “PP 3,” is a thermoplastic polymer widely used in various applications. It is produced through the polymerization of propylene monomers. Polypropylene is known for its excellent chemical resistance, mechanical properties, and versatility, making it a popular choice in industries such as packaging, automotive, and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polypropylene is synthesized through chain-growth polymerization of propylene monomers. The polymerization process can be carried out using different catalysts, including Ziegler-Natta catalysts, metallocene catalysts, and chromium-based catalysts. The reaction conditions typically involve temperatures ranging from 50 to 80 degrees Celsius and pressures between 10 to 40 atmospheres.

Industrial Production Methods

In industrial settings, polypropylene is produced using either gas-phase polymerization, bulk polymerization, or slurry polymerization. Gas-phase polymerization involves the polymerization of propylene in a gaseous state, while bulk polymerization occurs in a liquid phase. Slurry polymerization involves the polymerization of propylene in a hydrocarbon solvent. Each method has its advantages, with gas-phase polymerization being the most widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Polypropylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Polypropylene can be oxidized using oxygen or ozone in the presence of a catalyst such as cobalt or manganese. The reaction typically occurs at elevated temperatures.

    Reduction: Reduction of polypropylene is less common but can be achieved using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polypropylene chain with other functional groups. Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include oxidized polypropylene, which has improved adhesion properties, and halogenated polypropylene, which exhibits enhanced flame retardancy .

Scientific Research Applications

Polypropylene has a wide range of scientific research applications:

Mechanism of Action

Polypropylene exerts its effects through its unique molecular structure, which consists of repeating propylene units. The polymer’s properties are influenced by the arrangement of these units, which can be isotactic, syndiotactic, or atactic. Isotactic polypropylene, where the methyl groups are aligned on one side of the polymer chain, exhibits higher crystallinity and mechanical strength. The molecular targets and pathways involved in polypropylene’s effects include its interaction with various fillers and additives, which enhance its properties .

Comparison with Similar Compounds

Polypropylene is often compared with other polyolefins such as polyethylene and polybutene.

Similar Compounds

    Polyethylene: Similar in chemical structure but has a lower melting point and density compared to polypropylene.

    Polybutene: Has a higher flexibility and lower crystallinity than polypropylene.

Uniqueness

Polypropylene’s uniqueness lies in its balance of mechanical properties, chemical resistance, and processability. It is more heat-resistant and mechanically robust compared to polyethylene, making it suitable for a broader range of applications .

Biological Activity

4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (APP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and inflammatory diseases. This article reviews the biological activity of APP, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Tyrosine Kinase Inhibition : One of the primary mechanisms by which APP exerts its biological effects is through the inhibition of tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell proliferation and survival. APP derivatives have shown promising inhibitory activity against EGFR with IC50 values ranging from 0.3 to 24 µM, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : APP and its derivatives have also been evaluated for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For instance, compounds derived from APP exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of APP is heavily influenced by its chemical structure. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish its potency.

  • Substituents : The presence of electron-donating groups on the aromatic ring has been associated with increased activity against cancer cell lines. For example, derivatives with a chloromethyl group at position 2 showed enhanced anti-inflammatory effects by significantly reducing COX-2 expression levels .
  • Binding Affinity : Molecular docking studies reveal that APP derivatives interact favorably with the ATP-binding sites of target kinases through hydrogen bonding, which is crucial for their inhibitory activity .

Anticancer Activity

A series of studies have focused on the anticancer potential of APP derivatives:

  • In Vitro Studies : Various derivatives were tested against breast cancer (MCF-7) and lung cancer (A-549) cell lines. Compounds such as 6b demonstrated up to 91% inhibition of EGFR-TK activity, correlating with significant antiproliferative effects in these cell lines .
  • Molecular Docking : Docking simulations indicated that effective compounds bind to critical residues within the EGFR active site, suggesting a mechanism for their observed biological activity .

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of APP:

  • In Vivo Studies : Derivatives were tested in carrageenan-induced paw edema models, showing significant reduction in edema compared to control groups. The most potent compounds were found to lower both iNOS and COX-2 mRNA expressions significantly .

Table 1: Biological Activity Summary of APP Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
5iMCF-70.3EGFR Inhibition
6bA-5490.5EGFR Inhibition
3bCOX-20.04COX Inhibition
4dCOX-20.04COX Inhibition

Q & A

Q. What synthetic methodologies are effective for preparing 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives?

Basic Research Question
Derivatives of this compound are synthesized via multi-step reactions, often involving coupling agents, nucleophilic substitution, or glycosylation. For example:

  • Nucleoside analogs : 4-Chlorophenyl and 4-methylphenyl derivatives (compounds 44 and 45) were synthesized using Suzuki-Miyaura coupling with arylboronic acids, followed by purification via flash column chromatography and preparative RP-HPLC .
  • Anticancer derivatives : Substituted benzoates and urea analogs were prepared by reacting intermediates with alkyl halides, isocyanates, or benzoyl chlorides in solvents like acetonitrile or dichloromethane, followed by recrystallization .
    Key Parameters : Solvent choice (e.g., ethanol, DMSO), catalysts (e.g., triethylamine), and temperature (50–90°C) critically influence yield and purity.

Q. How does this compound inhibit EGFR tyrosine kinase?

Basic Research Question
The compound acts as a competitive ATP-binding site inhibitor. Computational docking studies reveal that its pyrimidine N1 or pyrazole N2 forms hydrogen bonds with Met793 in EGFR’s kinase domain, achieving an IC50 of 2.7 µM . Methodological Insight : Kinase assays using recombinant EGFR enzymes and fluorescence-based ATP consumption measurements validate inhibitory activity.

Q. What structural modifications enhance antiparasitic activity in pyrazolo[3,4-d]pyrimidine nucleosides?

Advanced Research Question

  • 7-Position Substitutions : Introducing 4-chlorophenyl (compound 44) or 4-methylphenyl (compound 45) at the 7-position improves selectivity against Trypanosoma cruzi (IC50 = 0.32 µM) while reducing host cytotoxicity .
  • 3’-OH Role : Removal of the 3’-hydroxyl group in ribose reduces activity 2–3-fold, indicating its importance in target binding .
    SAR Analysis : Substituent screening via iterative synthesis and in vitro parasite viability assays (e.g., MTT assays) underpin these findings.

Q. How do researchers assess metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question
Metabolic stability is evaluated using liver microsomes (e.g., mouse or human S9 fractions). For compound 44, 100% of the parent compound remained after 60 minutes, indicating resistance to Phase I/II metabolism . Protocol : Incubate derivatives with NADPH-regenerating systems, followed by LC-MS quantification.

Q. What in vivo efficacy has been demonstrated for pyrazolo[3,4-d]pyrimidine analogs?

Advanced Research Question
Compound 44, administered orally at 25 mg/kg for 5 days in a T. cruzi-infected mouse model, reduced parasitemia by 99% and achieved 83% survival . Experimental Design : Parasite load is quantified via qPCR or blood smears, while toxicity is assessed via ALT/AST levels and histopathology.

Q. How are computational methods used to optimize pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or Abl kinases. For example, pyrimidine N1 interaction with Met793 correlates with kinase inhibition . Validation : Correlation between docking scores and in vitro IC50 values refines compound design.

Q. What analytical techniques validate the purity and structure of synthesized derivatives?

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm regiochemistry (e.g., glycosylation at N1 vs. N2) .
  • HRMS : High-resolution mass spectrometry verifies molecular formulas (e.g., compound 44: Calc. 253.0937, Found 253.0921) .
  • HPLC : Purity is assessed using C18 columns with UV detection at 250 nm .

Q. Why do some pyrazolo[3,4-d]pyrimidine derivatives exhibit dual Src/Abl inhibition?

Advanced Research Question
Structural flexibility allows binding to multiple kinase ATP pockets. For example, a substituted pyrazolo[3,4-d]pyrimidine scaffold inhibits both Src and Abl (IC50 < 1 µM) by accommodating divergent hinge-region residues . Selectivity Testing : Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify off-target effects.

Properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPIZPUTYIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274448
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, Liquid
Record name C.I. Pigment Blue 28
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5334-30-5, 1345-16-0
Record name 5334-30-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Pigment Blue 28
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt aluminate blue spinel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 73188412
CID 73188412
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
CID 73188412
CID 73188412
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
CID 73188412
CID 73188412
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
CID 73188412
CID 73188412
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
CID 73188412
CID 73188412
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
CID 73188412
CID 73188412
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.